

1H NMR spectrum of Triamylamine analysis

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Compound of Interest				
Compound Name:	Triamylamine			
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An In-depth Technical Guide to the 1H NMR Spectrum of **Triamylamine**

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules. This guide provides a detailed analysis of the 1H NMR spectrum of **triamylamine**, a symmetrical aliphatic amine. The document outlines the expected spectral data, a comprehensive experimental protocol for its acquisition, and a visual representation of the molecule's structure-spectrum correlation.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of **triamylamine** is characterized by its simplicity, a direct consequence of the molecule's symmetry. The three chemically equivalent amyl (pentyl) chains result in a limited number of distinct proton environments. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), multiplicity, and integration values are summarized in the table below. These values are based on typical ranges for aliphatic amines and spectral data recorded in deuterated chloroform (CDCl3).[1]

Assignment	Chemical Shift (δ) in ppm	Splitting Pattern (Multiplicity)	Integration
α-CH2	~ 2.38	Triplet (t)	6H
β, γ, δ-CH2	~ 1.66 - 1.06	Multiplet (m)	18H
ω-CH3	~ 0.90	Triplet (t)	9H



Table 1: Predicted 1H NMR data for **Triamylamine** in CDCl3.

Interpretation of the Data:

- α-CH2: The protons on the carbon atom directly bonded to the nitrogen (the α-position) are
 the most deshielded due to the electron-withdrawing inductive effect of the nitrogen atom.
 They are expected to appear as a triplet, as they are coupled to the two protons on the
 adjacent β-carbon.
- β, γ, δ-CH2: The protons on the central three methylene groups of the pentyl chains are magnetically similar and overlap, resulting in a complex multiplet in the aliphatic region of the spectrum.
- ω -CH3: The terminal methyl protons are the most shielded and appear as a triplet due to coupling with the two protons on the adjacent δ -carbon.

Experimental Protocol for 1H NMR Analysis

The following protocol provides a standardized procedure for the acquisition of a high-resolution 1H NMR spectrum of **triamylamine**.

- 2.1. Materials and Equipment
- Sample: Triamylamine
- Solvent: Deuterated chloroform (CDCl3) with 0.03% v/v Tetramethylsilane (TMS)
- Equipment:
 - NMR spectrometer (e.g., 400 MHz or higher)
 - 5 mm NMR tubes
 - Pipettes and vials
 - Vortex mixer
- 2.2. Sample Preparation



- Sample Weighing: Accurately weigh approximately 5-10 mg of triamylamine into a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing TMS to the vial.
- Dissolution: Gently vortex the vial to ensure the complete dissolution of the triamylamine sample.
- Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.
- 2.3. NMR Spectrometer Setup and Data Acquisition
- Instrument Preparation: Ensure the NMR spectrometer is properly tuned and the magnetic field is locked and shimmed for optimal homogeneity.
- Sample Insertion: Carefully insert the NMR tube into the spectrometer's probe.
- Acquisition Parameters: Set the following acquisition parameters (values may be adjusted based on the specific instrument):
 - Pulse Program: Standard 1D proton experiment (e.g., 'zg30')
 - Number of Scans (NS): 16 to 64 (to achieve a good signal-to-noise ratio)
 - Receiver Gain (RG): Autogain or manually set to an appropriate level
 - Acquisition Time (AQ): 2-4 seconds
 - Relaxation Delay (D1): 1-5 seconds
 - Spectral Width (SW): 0-12 ppm
 - Temperature: 298 K (25 °C)
- Data Acquisition: Start the acquisition.
- Data Processing: After the acquisition is complete, perform the following processing steps:



- Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz)
 and perform the Fourier transform.
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction to the entire spectrum.
- Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Integration: Integrate the signals to determine the relative number of protons.
- Peak Picking: Identify and label the chemical shifts of the peaks.

Visualization of Structure-Spectrum Correlation

The following diagram, generated using the DOT language, illustrates the chemical structure of **triamylamine** and the correlation between the different proton environments and their corresponding signals in the 1H NMR spectrum.

Figure 1: Correlation of **Triamylamine**'s structure with its 1H NMR signals.

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References

- 1. TRIAMYLAMINE(621-77-2) 1H NMR spectrum [chemicalbook.com]
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